molecular formula C20H21IN4O3 B13744622 3-(2-(p-(2-Imidazolin-2-ylamino)benzoyl)ethyl)-6-methyl-2-benzoxazolinone hydriodide CAS No. 100037-06-7

3-(2-(p-(2-Imidazolin-2-ylamino)benzoyl)ethyl)-6-methyl-2-benzoxazolinone hydriodide

Cat. No.: B13744622
CAS No.: 100037-06-7
M. Wt: 492.3 g/mol
InChI Key: QOXXFQDCNVISMD-UHFFFAOYSA-N
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Description

The compound 3-(2-(p-(2-Imidazolin-2-ylamino)benzoyl)ethyl)-6-methyl-2-benzoxazolinone hydriodide is a structurally complex molecule featuring a benzoxazolinone core substituted with a 6-methyl group and an ethyl-linked benzoyl moiety. The benzoyl group is further functionalized with a 2-imidazolin-2-ylamino substituent, and the hydriodide salt enhances its solubility and stability.

Properties

CAS No.

100037-06-7

Molecular Formula

C20H21IN4O3

Molecular Weight

492.3 g/mol

IUPAC Name

3-[3-[4-(4,5-dihydro-1H-imidazol-1-ium-2-ylamino)phenyl]-3-oxopropyl]-6-methyl-1,3-benzoxazol-2-one;iodide

InChI

InChI=1S/C20H20N4O3.HI/c1-13-2-7-16-18(12-13)27-20(26)24(16)11-8-17(25)14-3-5-15(6-4-14)23-19-21-9-10-22-19;/h2-7,12H,8-11H2,1H3,(H2,21,22,23);1H

InChI Key

QOXXFQDCNVISMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)O2)CCC(=O)C3=CC=C(C=C3)NC4=NCC[NH2+]4.[I-]

Origin of Product

United States

Preparation Methods

Synthesis of 6-Methyl-2-benzoxazolinone Core

The benzoxazolinone nucleus can be synthesized by cyclization of o-aminophenol derivatives with appropriate acylating agents. The 6-methyl substitution is introduced via starting materials such as 6-methyl-2-aminophenol or by selective methylation of the benzoxazolinone ring.

Preparation of p-(2-Imidazolin-2-ylamino)benzoyl Moiety

The imidazolin-2-ylamino group attached to the para position of the benzoyl ring is typically prepared by:

  • Starting from p-aminobenzoic acid derivatives.
  • Conversion of the amino group to the imidazoline ring via cyclization with appropriate precursors like ethylenediamine or amidines.
  • Formation of the benzoyl linkage through acylation reactions.

Coupling of Side Chain to Benzoxazolinone Core

The key step involves linking the 2-(p-(2-imidazolin-2-ylamino)benzoyl)ethyl side chain to the 6-methyl-2-benzoxazolinone core. This is commonly achieved by:

  • Activation of the benzoyl carboxyl group to an acid chloride using reagents such as thionyl chloride.
  • Nucleophilic substitution with the benzoxazolinone derivative bearing an ethyl linker.
  • Control of reaction temperature (typically 20–30°C) and solvent choice (e.g., toluene, tetrahydrofuran) to optimize yield.

Formation of the Hydriodide Salt

The final compound is isolated as the hydriodide salt to enhance stability and solubility. This involves:

  • Treatment of the free base compound with hydroiodic acid under controlled temperature conditions.
  • Precipitation and purification of the hydriodide salt by recrystallization from suitable solvents such as ethanol or ethyl acetate.

Detailed Preparation Method (Example Protocol)

Based on analogous processes reported in patent literature and research articles for related benzimidazole and benzoxazolinone derivatives, the following stepwise method can be adapted:

Step Reagents and Conditions Description Yield / Notes
1 6-Methyl-2-aminophenol + acylating agent Cyclization to form 6-methyl-2-benzoxazolinone Typical yields 70-85%
2 p-Aminobenzoic acid derivative + amidine/ethylenediamine Formation of p-(2-imidazolin-2-ylamino)benzoyl intermediate Use of Lewis acid catalysts improves selectivity
3 Benzoyl intermediate + thionyl chloride Conversion to acid chloride Reaction at 0-5°C to avoid decomposition
4 Acid chloride + 6-methyl-2-benzoxazolinone ethyl derivative Coupling reaction in toluene or tetrahydrofuran Stirring at 20-30°C for 3-6 hours
5 Coupled product + hydroiodic acid Formation of hydriodide salt Precipitation and recrystallization

Analytical and Purification Techniques

  • Purity Assessment: High-performance liquid chromatography (HPLC) is employed to monitor purity at each stage, with target purities above 95% for intermediates and final compounds.
  • Structural Confirmation: Infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H-NMR), and elemental analysis confirm the structure.
  • Catalytic Reduction: For intermediates with nitro groups, catalytic hydrogenation using palladium on carbon (Pd-C) or alternative reducing agents such as iron powder with acetic acid or hydrochloric acid is preferred to avoid catalyst poisoning.
  • Purification: Crystallization from non-polar solvents such as ether or ester solvents enhances purity and yield.

Research Findings and Optimization Notes

  • Use of iron powder with acetic acid as a reducing agent avoids issues related to catalytic hydrogenation catalyst poisoning, improving yield and purity of amine intermediates.
  • Selection of Lewis acids such as calcium chloride or aluminum chloride can facilitate amidine formation and cyclization steps.
  • Temperature control during acid chloride formation and coupling steps is critical to minimize side reactions.
  • The hydriodide salt form improves compound stability and facilitates handling during downstream applications.

Summary Table of Preparation Steps

Preparation Stage Key Reagents Conditions Purpose Outcome
Benzoxazolinone synthesis 6-Methyl-2-aminophenol, acylating agent Cyclization, reflux Core ring formation 6-Methyl-2-benzoxazolinone
Imidazoline ring formation p-Aminobenzoic acid, amidine, Lewis acid Room temp to mild heating Imidazoline ring introduction p-(2-Imidazolin-2-ylamino)benzoyl intermediate
Acid chloride formation Thionyl chloride 0-5°C, inert atmosphere Activation of carboxyl group Acid chloride intermediate
Coupling reaction Acid chloride + benzoxazolinone derivative 20-30°C, toluene/THF Side chain attachment Coupled intermediate
Salt formation Hydroiodic acid Controlled temp, precipitation Hydriodide salt formation Final compound

Chemical Reactions Analysis

3-[3-[4-(4,5-dihydro-1H-imidazol-1-ium-2-ylamino)phenyl]-3-oxopropyl]-6-methyl-1,3-benzoxazol-2-one iodide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[3-[4-(4,5-dihydro-1H-imidazol-1-ium-2-ylamino)phenyl]-3-oxopropyl]-6-methyl-1,3-benzoxazol-2-one iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-[4-(4,5-dihydro-1H-imidazol-1-ium-2-ylamino)phenyl]-3-oxopropyl]-6-methyl-1,3-benzoxazol-2-one iodide involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related analogs from the provided evidence:

Compound Name Molecular Formula Melting Point (°C) Yield (%) Key Features Reference
Target Compound: 3-(2-(p-(2-Imidazolin-2-ylamino)benzoyl)ethyl)-6-methyl-2-benzoxazolinone hydriodide Not explicitly provided Not reported Not reported Benzoxazolinone core, imidazolinylamino-benzoyl-ethyl substituent, hydriodide salt
3-(substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(substitutedphenyl)imidazolo]-Δ²-isoxazoline (5) C₂₉H₂₁N₃O₆SCl₂ 138 74 Isoxazoline core, benzoyl and imidazolo substituents, chlorine atoms
I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Not provided Not reported Not reported Ethyl benzoate backbone, pyridazinyl-phenethylamino substituent
i-chloro-2-aminopyridine hydriodide C₅H₆ClN₂·HI 206–207 (decomp.) Not reported Hydriodide salt, aminopyridine structure, chlorine substituent
Tolpyralate (herbicide) C₂₃H₂₆N₂O₇S Not reported Not reported Benzoylpyrazole core, methoxyethoxy and methylsulfonyl groups

Key Observations:

Structural Complexity: The target compound shares a benzoyl-ethyl linkage with I-6230 but differs in its heterocyclic substituents (imidazolinylamino vs. pyridazinyl). This substitution may influence receptor-binding affinity or metabolic stability .

Hydriodide Salts: Compared to i-chloro-2-aminopyridine hydriodide, the target compound’s hydriodide likely improves aqueous solubility, though its exact melting point and stability remain uncharacterized .

Agrochemical Potential: Analogous to Tolpyralate, the benzoyl moiety in the target compound could confer herbicidal activity, though specific data on efficacy or mode of action are lacking .

Synthetic Routes : The synthesis of compound 5 in involves acetylation in acetic acid, suggesting that similar methods (e.g., nucleophilic substitution or cyclization) might apply to the target compound .

Research Findings and Limitations

  • Activity Data: No direct pharmacological or agrochemical data exist for the target compound. Its imidazoline group is associated with α₂-adrenergic receptor modulation in related molecules, but this remains speculative .
  • Stability : Hydriodide salts (e.g., in ) are prone to decomposition under heat, implying that the target compound may require controlled storage conditions .
  • Structural Analogs: Compounds like I-6230 and Tolpyralate highlight the importance of substituent choice in tuning bioactivity, suggesting that the target’s imidazolinylamino group could enhance selectivity compared to pyridazinyl or sulfonyl groups .

Q & A

Q. What are the key synthetic challenges in preparing 3-(2-(p-(2-Imidazolin-2-ylamino)benzoyl)ethyl)-6-methyl-2-benzoxazolinone hydriodide, and how can they be addressed methodologically?

The synthesis involves multi-step reactions with sensitive intermediates, such as imidazoline ring formation and benzoxazolinone coupling. Critical challenges include controlling regioselectivity during imidazoline cyclization and preventing hydrolysis of the hydriodide salt. A fractional factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) can optimize yield and purity . Purification via column chromatography with gradient elution (e.g., chloroform/methanol) is recommended to isolate the target compound from byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • 1H/13C NMR : Focus on imidazoline NH protons (δ 8.5–9.5 ppm) and benzoxazolinone carbonyl signals (δ 165–170 ppm). Splitting patterns confirm substituent positions .
  • HRMS : Validate molecular weight (e.g., m/z 467.12 [M+H]+) and isotopic distribution to distinguish hydriodide counterion contributions .
  • FTIR : Key bands include C=O (1680–1700 cm⁻¹) and N-H stretching (3200–3400 cm⁻¹) .

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

Use accelerated stability testing:

  • pH stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC with a C18 column and UV detection (λ = 254 nm) .
  • Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C) and differential scanning calorimetry (DSC) for phase transitions .

Advanced Research Questions

Q. What computational strategies are recommended to model the compound’s reactivity and interaction with biological targets?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental reaction outcomes (e.g., regioselective alkylation) .
  • Molecular Dynamics (MD) : Simulate binding to α2-adrenergic receptors (common imidazoline targets) using software like GROMACS. Focus on hydrogen bonding between the imidazoline NH and receptor Asp113 .

Q. How can contradictory bioactivity data (e.g., varying IC50 values across studies) be resolved?

  • Meta-analysis : Normalize data using standardized assay conditions (e.g., cell line: HEK-293 vs. CHO; incubation time: 24h vs. 48h). Apply ANOVA to identify statistically significant variables .
  • Structure-activity relationship (SAR) : Correlate substituent effects (e.g., methyl group at position 6) with potency. Use 3D-QSAR models to map steric/electronic requirements .

Q. What advanced separation techniques improve purity for in vivo studies?

  • High-Performance Countercurrent Chromatography (HPCCC) : Utilize a two-phase solvent system (e.g., hexane/ethyl acetate/methanol/water) to separate isomers without column degradation .
  • Chiral HPLC : Resolve enantiomers (if present) using a Chiralpak AD-H column and isocratic elution (n-hexane:isopropanol = 90:10) .

Q. How can researchers integrate machine learning to optimize reaction conditions for scaled synthesis?

  • Data Curation : Compile historical reaction data (yield, solvent, catalyst) into a structured database.
  • Neural Networks : Train models (e.g., Random Forest) to predict optimal parameters (e.g., 70°C, DMF solvent, 5 mol% Pd/C) and validate via small-scale experiments .

Methodological Guidance for Data Contradictions

Q. When NMR spectra show unexpected splitting patterns, how should researchers troubleshoot?

  • Variable Temperature (VT) NMR : Assess dynamic effects (e.g., hindered rotation of the benzoyl group) by acquiring spectra at 25°C and 60°C .
  • 2D-COSY/NOESY : Identify through-space couplings to confirm intramolecular hydrogen bonding or steric constraints .

Q. What statistical approaches are critical for validating biological assay reproducibility?

  • Bland-Altman Plots : Compare inter-lab variability in IC50 measurements.
  • Power Analysis : Determine sample size required to achieve 95% confidence intervals (α = 0.05) .

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